Dihydrothymine
Overview
Description
Dihydrothymine is a reduced form of the nucleobase thymine, which is one of the four nucleobases in the nucleic acid of DNA. It is a product of thymine reduction and can be involved in various chemical reactions and biological processes. Dihydrothymine is also a key intermediate in the degradation pathway of thymidine and uridine, as indicated by the study of rat liver dihydrothymine dehydrogenase, which is the rate-limiting enzyme in this process .
Synthesis Analysis
The synthesis of dihydrothymine and its derivatives has been explored in several studies. For instance, the biosynthesis of bacterial and viral pyrimidines has been investigated, suggesting dihydrothymine derivatives as possible intermediates in the biosynthesis of thymine . Additionally, the synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis, has been achieved through the development of new protecting groups, allowing for its incorporation into synthetic DNA fragments .
Molecular Structure Analysis
The molecular structure of dihydrothymine derivatives has been elucidated through various techniques. X-ray diffraction analysis has confirmed the molecular formula of a thymine-thymine adduct, a derivative of dihydrothymine . Neutron diffraction studies have provided insights into the hydrogen bonding in thymine derivatives, which is crucial for understanding the molecular interactions and stability . The self-assembling behavior of dihydroxypropyl 5,6-dihydrothymine derivatives has also been analyzed, revealing the importance of hydrogen bonding in the molecular structure and supramolecular assembling .
Chemical Reactions Analysis
Dihydrothymine can undergo various chemical reactions. For example, irradiation of dihydrothymine in frozen sulfuric acid solutions leads to the formation of thymine through indirect mechanisms, with the 5-thymyl radical being an intermediate . The formation of stereoisomeric C5-C5'-linked dihydrothymine dimers through radiolytic one-electron reduction has been observed, indicating that these dimers may cause distortion within a DNA duplex if incorporated .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydrothymine and its derivatives have been studied extensively. The enzyme dihydrothymine dehydrogenase, which acts on dihydrothymine, has been characterized, revealing its molecular weight, subunit composition, and the presence of flavin adenine dinucleotide (FAD) and iron, which classify it as a flavometal protein . The crystal and molecular structure studies of dihydrothymine derivatives provide detailed information on the bond distances and angles, which are essential for understanding the physical properties of these molecules . Electron spin resonance (ESR) studies of irradiated dihydrothymine have shed light on the radical formation and the associated conformational changes in the pyrimidine ring .
Scientific Research Applications
DNA Damage and Repair Studies Dihydrothymine, a key product of thymine damage due to gamma irradiation, is integral in understanding DNA damage and repair mechanisms. Schulhof et al. (1988) developed a method to incorporate dihydrothymine in synthetic DNA fragments, facilitating studies on DNA damage caused by gamma irradiation under anoxic conditions. This method helps in understanding the stability of this modified base in DNA and its potential effects on genetic material (Schulhof, Molko, & Teoule, 1988).
Radiation-Induced DNA Lesions Research by Dawidzik et al. (2004) focused on the formation of dihydrothymine lesions in DNA exposed to ionizing radiation in an anaerobic environment. They isolated this lesion from X-irradiated DNA, providing insights into the molecular character of radiation-induced DNA damage. Such studies are crucial for understanding the impact of radiation on genetic material and can have implications in areas like radiation therapy and environmental exposure to radiation (Dawidzik et al., 2004).
Antibody Development for DNA Lesion Detection Hubbard et al. (1989) generated antibodies specific to dihydrothymine, which were utilized to detect this lesion in DNA. This development is significant in the field of molecular biology and biochemistry, as it provides a method to quantitatively assess the presence of dihydrothymine in DNA, aiding in the study of DNA damage and repair processes (Hubbard, Ide, Erlanger, & Wallace, 1989).
Metabolic Pathways Involving Dihydrothymine Marsh and Perry (1964) and Goedde, Hoffbauer, and Blume (1968) investigated the catabolism of thymine to dihydrothymine in human leukocytes. Their work contributes to understanding the metabolic pathways and enzymatic processes involved in the breakdown of pyrimidine bases, which is fundamental in the field of biochemistry and pharmacology (Marsh & Perry, 1964); (Goedde, Hoffbauer, & Blume, 1968).
Enzyme Research and Synthetic Applications Cortes, Menezes, and Oestreicher (2015) demonstrated the synthesis of enantiopure R(-)-3-aminoisobutyric acid from dihydrothymine using Pseudomonas aeruginosa as a biocatalyst. This research is significant for the field of synthetic biochemistry, providing methods to produce commercially valuable β-amino acids from substituted dihydrothymines (Cortes, Menezes, & Oestreicher, 2015).
Radiation-Induced Structural Changes Herak (1970) studied radiation-induced changes in the structure of the pyrimidine ring in dihydrothymine. This research is essential in understanding how radiation affects the molecular structure of DNA components, with implications in fields like radiation biology and crystallography (Herak, 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1,3-diazinane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862375 | |
Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrothymine | |
CAS RN |
696-04-8 | |
Record name | Dihydrothymine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydrothymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrothymine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-5-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROTHYMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z51MHT1W75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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